

# Sulfamethoxypyridazine Solubility: A Technical Deep Dive for Drug Development Professionals

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## Compound of Interest

Compound Name: **Sulfamethoxypyridazine**

Cat. No.: **B1681782**

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An in-depth guide to the solubility of **sulfamethoxypyridazine** in various organic solvents, providing key data, experimental protocols, and workflow visualizations to support researchers and scientists in pharmaceutical development.

This technical guide offers a comprehensive overview of the solubility of **sulfamethoxypyridazine**, a long-acting sulfonamide antibiotic, in a range of common organic solvents. Understanding the solubility of an active pharmaceutical ingredient (API) is a critical factor in drug development, influencing everything from formulation and dosage form design to bioavailability and therapeutic efficacy. This document compiles quantitative solubility data, details established experimental methodologies for its determination, and provides clear visual representations of the experimental workflow.

## Quantitative Solubility Data

The solubility of **sulfamethoxypyridazine** has been experimentally determined in a variety of organic solvents. The following tables summarize the mole fraction solubility (x) and solubility in grams per 100g of solvent at 25°C, unless otherwise noted. This data is crucial for solvent screening and selection in processes such as crystallization, purification, and formulation.

Table 1: Mole Fraction Solubility of **Sulfamethoxypyridazine** in Pure Organic Solvents at 25°C

Solvent	Mole Fraction (x 10 <sup>3</sup> )
N,N-Dimethylformamide (DMF)	133.5
N-Methyl-2-pyrrolidone (NMP)	107.2
Dimethyl sulfoxide (DMSO)	88.6
N,N-Dimethylacetamide (DMA)	87.5
1,4-Dioxane	25.1
Acetone	18.5
Tetrahydrofuran (THF)	16.2
Ethyl Acetate	7.9
1-Octanol	4.9
1-Butanol	4.6
1-Propanol	4.2
Ethanol	3.8
Methanol	3.7
Chloroform	1.2
Carbon Tetrachloride	0.05
Cyclohexane	0.02
n-Heptane	0.01

Data compiled from studies by Bustamante et al.

Table 2: Solubility of **Sulfamethoxypyridazine** in Selected Solvents ( g/100g Solvent) at 25°C

Solvent	Solubility ( g/100g )
N,N-Dimethylformamide (DMF)	51.5
N-Methyl-2-pyrrolidone (NMP)	40.2
Dimethyl sulfoxide (DMSO)	31.8
N,N-Dimethylacetamide (DMA)	31.5
1,4-Dioxane	8.0
Acetone	8.9
Tetrahydrofuran (THF)	6.3
Ethyl Acetate	2.5
1-Octanol	1.1
1-Butanol	0.9
1-Propanol	0.9
Ethanol	1.0
Methanol	1.3
Chloroform	0.3

Calculated from mole fraction data for illustrative purposes.

Table 3: Mole Fraction Solubility of **Sulfamethoxypyridazine** in Ethanol/Water and Ethanol/Ethyl Acetate Mixtures at Various Temperatures[1]

Solvent System (v/v)	Temperature (°C)	Mole Fraction (x 10 <sup>3</sup> )
<hr/>		
Ethanol/Water		
100% Ethanol	25	3.8
80% Ethanol / 20% Water	25	5.2
60% Ethanol / 40% Water	25	4.1
40% Ethanol / 60% Water	25	1.8
20% Ethanol / 80% Water	25	0.4
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Ethanol/Ethyl Acetate		
100% Ethanol	25	3.8
70% Ethanol / 30% Ethyl Acetate	25	6.5
50% Ethanol / 50% Ethyl Acetate	25	7.8
30% Ethanol / 70% Ethyl Acetate	25	8.5
10% Ethanol / 90% Ethyl Acetate	25	8.1
100% Ethanol	30	4.7
70% Ethanol / 30% Ethyl Acetate	30	7.9
30% Ethanol / 70% Ethyl Acetate	30	10.1
100% Ethanol	37	6.2
70% Ethanol / 30% Ethyl Acetate	37	10.2
30% Ethanol / 70% Ethyl Acetate	37	12.8
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# Experimental Protocols

The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The data presented in this guide were primarily obtained using the Isothermal Saturation Method, also known as the shake-flask method. A detailed protocol for this widely accepted technique is provided below.

## Isothermal Saturation (Shake-Flask) Method

This method involves saturating a solvent with a solute at a constant temperature and then determining the concentration of the solute in the saturated solution.

### 1. Materials and Equipment:

- **Sulfamethoxypyridazine** (pure, crystalline)
- Selected organic solvents (analytical grade)
- Screw-capped vials or flasks
- Thermostatically controlled water bath or incubator with shaking capabilities
- Analytical balance
- Filtration system (e.g., syringe filters with appropriate membrane, 0.45 µm or smaller)
- UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
- Volumetric flasks and pipettes

### 2. Procedure:

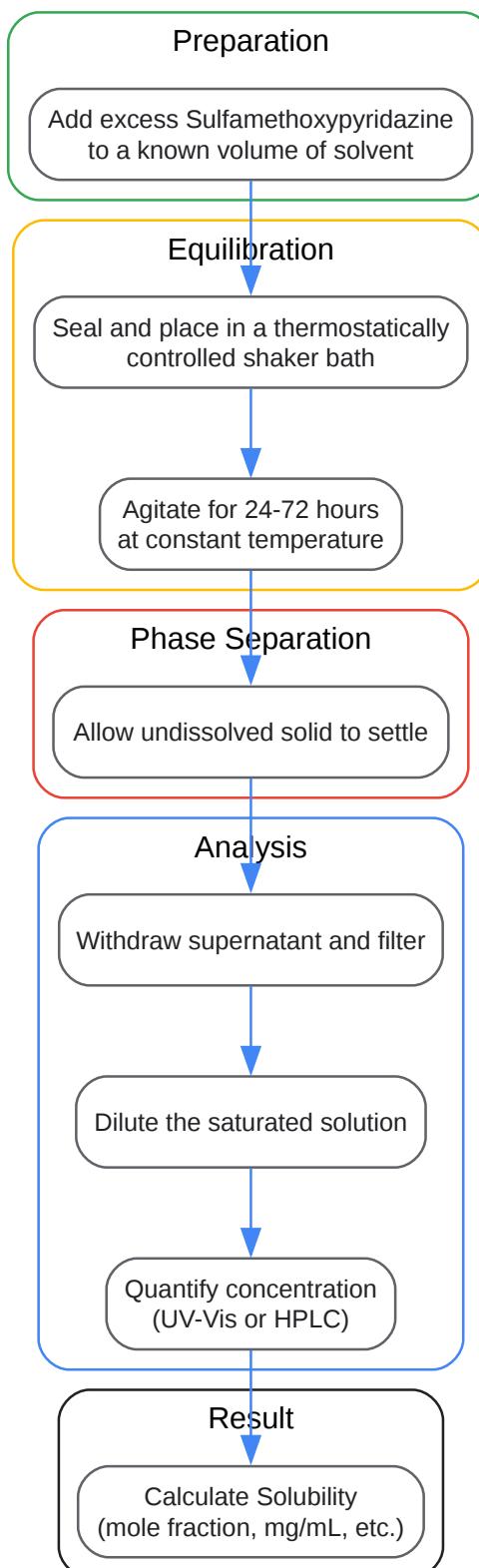
- Preparation: An excess amount of crystalline **sulfamethoxypyridazine** is added to a series of vials, each containing a known volume or weight of the chosen organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
- Equilibration: The vials are tightly sealed and placed in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C, 37°C). The samples are then agitated for a

prolonged period (typically 24 to 72 hours) to ensure that the system reaches equilibrium. The time required for equilibrium may need to be determined empirically for each solvent system.

- Phase Separation: After equilibration, the agitation is stopped, and the vials are allowed to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
- Sampling and Filtration: An aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pre-warmed or temperature-equilibrated syringe. A filter is immediately attached to the syringe, and the solution is filtered into a pre-weighed volumetric flask to remove any undissolved microcrystals. This step must be performed quickly to avoid temperature fluctuations that could cause precipitation.
- Quantification: The filtered saturated solution is then diluted with a suitable solvent to a concentration within the analytical range of the chosen quantification method. The concentration of **sulfamethoxypyridazine** is determined using a validated analytical technique, such as UV-Vis spectrophotometry (at its  $\lambda_{\text{max}}$ ) or HPLC.
- Calculation: The solubility is then calculated based on the measured concentration and the dilution factor. Results can be expressed in various units, including mole fraction, mg/mL, or g/100g of solvent.

## Visualization of Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of **sulfamethoxypyridazine**.



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Caption: Experimental workflow for determining **sulfamethoxypyridazine** solubility.

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## References

- 1. Enthalpy and entropy contributions to the solubility of sulphamethoxypyridazine in solvent mixtures showing two solubility maxima - PubMed [pubmed.ncbi.nlm.nih.gov]
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